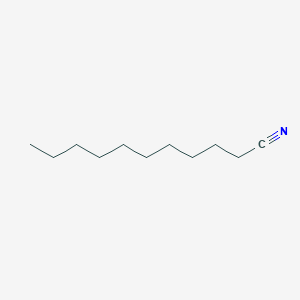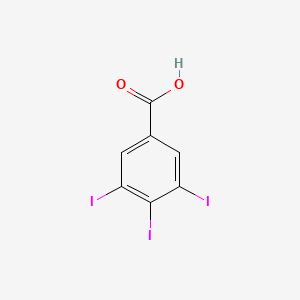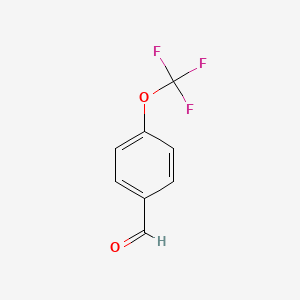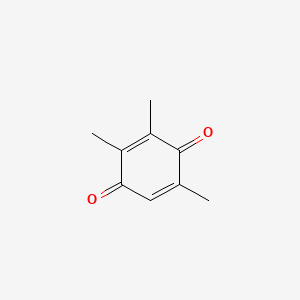
辛酸丙烯酸酯
概述
描述
Octyl acrylate, also known as 2-octyl acrylate, is an organic compound belonging to the family of acrylate esters. It is derived from acrylic acid and octanol. This compound is widely used in the production of polymers and copolymers, which are essential in various industrial applications such as adhesives, coatings, and sealants. Octyl acrylate is known for its excellent weatherability, flexibility, and resistance to water and chemicals.
科学研究应用
Octyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Employed in the formulation of adhesives for medical tapes and wound dressings.
Industry: Used in the production of coatings, adhesives, and sealants due to its excellent weatherability and chemical resistance
作用机制
Target of Action
Octyl acrylate, also known as n-Octyl acrylate, is a compound that primarily targets the respiratory system . It is used in various applications due to its chemical properties and structure.
Mode of Action
polymerization . This is a chemical reaction in which monomers (a molecule that can be bonded to other identical molecules) combine to form a polymer or a chain of repeating units .
Biochemical Pathways
Similar compounds such as phthalates are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The physical and chemical attributes of these compounds have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Pharmacokinetics
It is known that octyl acrylate is a liquid and its solubility and other physical-chemical properties may influence its bioavailability .
Result of Action
The result of Octyl acrylate’s action largely depends on its application. In general, the polymerization of Octyl acrylate results in the formation of polymers with specific properties, which are used in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Octyl acrylate is typically synthesized through the esterification of acrylic acid with octanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired product.
Industrial Production Methods: In industrial settings, octyl acrylate is produced using continuous flow processes. One such method involves the reaction of acryloyl chloride with octanol in the presence of a base, such as triethylamine, in a tubular reactor. This process results in high conversion rates and yields, making it efficient for large-scale production .
化学反应分析
Types of Reactions: Octyl acrylate undergoes various chemical reactions, including:
Polymerization: Octyl acrylate can undergo free radical polymerization to form homopolymers and copolymers. This reaction is initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Esterification: Octyl acrylate can react with alcohols to form different esters.
Hydrolysis: In the presence of water and an acid or base catalyst, octyl acrylate can hydrolyze to form acrylic acid and octanol.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile, carried out at elevated temperatures.
Esterification: Alcohols and acid catalysts, under reflux conditions.
Hydrolysis: Water and acid or base catalysts, at room temperature or slightly elevated temperatures.
Major Products Formed:
Polymerization: Polyoctyl acrylate and copolymers with other acrylates or methacrylates.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Acrylic acid and octanol.
相似化合物的比较
Octyl acrylate can be compared with other acrylate esters such as:
2-Ethylhexyl Acrylate: Similar in structure but has a slightly different alkyl chain, leading to variations in properties such as flexibility and adhesion.
n-Butyl Acrylate: Has a shorter alkyl chain, resulting in different mechanical properties and applications.
Methyl Acrylate: Much shorter alkyl chain, leading to higher reactivity and different applications in coatings and adhesives.
Uniqueness: Octyl acrylate stands out due to its balanced solvency, excellent weatherability, and resistance to water and chemicals. These properties make it a versatile monomer for both standard and high-performance applications .
属性
IUPAC Name |
octyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-13-11(12)4-2/h4H,2-3,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANISOHQJBAQUQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25266-13-1 | |
| Record name | Octyl acrylate polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25266-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8044624 | |
| Record name | Octyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2499-59-4 | |
| Record name | Octyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2499-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002499594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJN94319DN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of octyl acrylate?
A1: The molecular formula of octyl acrylate is C11H20O2, and its molecular weight is 184.28 g/mol.
Q2: Is there spectroscopic data available for octyl acrylate?
A2: Yes, several studies utilize spectroscopic techniques for characterization. [, , , ] For instance, Fourier Transform Infrared (FTIR) spectroscopy is commonly used to confirm the structure of octyl acrylate-containing polymers. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-NMR, is also employed to analyze the composition and structure of copolymers incorporating octyl acrylate. [, , ]
Q3: How does the structure of octyl acrylate contribute to its properties?
A3: Octyl acrylate possesses a long hydrophobic alkyl chain (octyl group) and a hydrophilic acrylate group. This amphiphilic nature makes it suitable for applications like surface modification, where it can alter the wettability of materials. [] The flexibility of the alkyl chain contributes to the low glass transition temperature (Tg) observed in polymers containing octyl acrylate. [, , , ]
Q4: What is the impact of octyl acrylate content on the properties of copolymers?
A4: The proportion of octyl acrylate in copolymers significantly influences their properties. For example, increasing the octyl acrylate content generally lowers the Tg of the copolymer, resulting in a softer and more flexible material. [, , , ] This is particularly relevant in applications such as pressure-sensitive adhesives (PSAs) where a balance between adhesion and cohesion is crucial. [, ]
Q5: Are there studies on the stability of octyl acrylate under different conditions?
A6: Yes, research indicates that the stability of octyl acrylate can be affected by factors like temperature and exposure to UV radiation. [, , , ] For example, in the context of drug delivery, incorporating UV absorbers in octyl acrylate-containing formulations can enhance stability and prevent degradation. []
Q6: How is octyl acrylate used in the development of pressure-sensitive adhesives?
A7: Octyl acrylate is a common component in PSAs due to its ability to impart tack and peel properties. [, ] By adjusting the ratio of octyl acrylate to other monomers, adhesive properties can be tailored for specific applications. Biobased formulations incorporating octyl acrylate have gained interest as sustainable alternatives. [, ]
Q7: Can octyl acrylate be used to modify the surface properties of materials?
A8: Yes, research demonstrates the use of octyl acrylate in surface modification. [] For instance, dodecyl methacrylate dispersion, prepared using octyl acrylate as a precursor, effectively enhances the crystallinity and alters the surface wettability of coir fibers. []
Q8: How does octyl acrylate interact with other components in formulations?
A9: The interaction of octyl acrylate with other components, like solvents and additives, is crucial for its performance in various applications. Studies have explored the use of compatibilizers to improve the miscibility of octyl acrylate-based polymers with other materials in blends, leading to enhanced mechanical properties. []
Q9: Are there any known biological applications of octyl acrylate?
A10: Research suggests potential applications of octyl acrylate in the field of insect pheromones. [] For example, in the parasitoid wasp Microplitis mediator, n-octyl acrylate has been identified as a candidate sex pheromone component, influencing male courtship behavior. [] This finding opens possibilities for developing pheromone-based pest control strategies.
Q10: What are the areas for future research on octyl acrylate?
A11: Further research could explore the optimization of octyl acrylate-based formulations for specific applications, particularly in the development of biobased and sustainable materials. [, ] Investigating the long-term stability and degradation pathways of octyl acrylate-containing polymers under various environmental conditions is also crucial. Additionally, a deeper understanding of the toxicological profile of octyl acrylate and its potential impact on human health and the environment is essential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
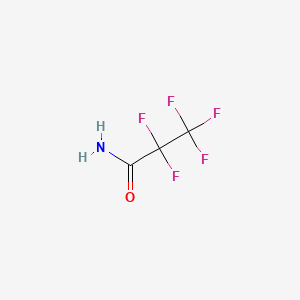
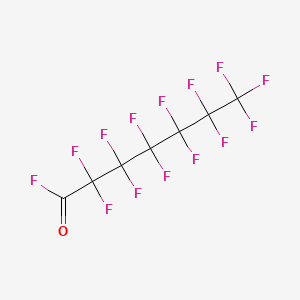



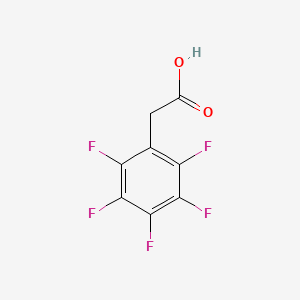
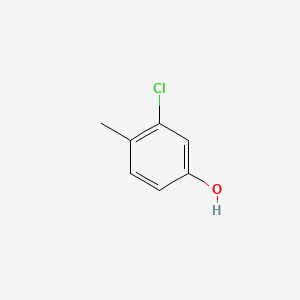

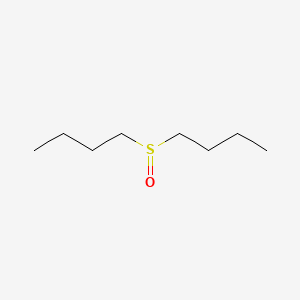
![2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B1346572.png)
